molecular formula C4H4F3N3S B1305601 N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine CAS No. 25366-22-7

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1305601
CAS No.: 25366-22-7
M. Wt: 183.16 g/mol
InChI Key: ARAFQFMXQDBEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with a trifluoromethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylthiosemicarbazide with trifluoroacetic anhydride, followed by cyclization to form the thiadiazole ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

Overview : Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied for their antimicrobial properties. N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine has shown promising results against various pathogens.

Case Study : A study highlighted the synthesis of novel 1,3,4-thiadiazole derivatives with significant activity against Mycobacterium tuberculosis. The derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 10.96 µM to 17.81 µM against resistant strains of M. tuberculosis .

CompoundMIC (µM)Selectivity Index
Compound 1110.968.7
Compound 1911.487.5
Compound 1517.811.8

Anticancer Properties

Overview : The anticancer potential of this compound has been investigated through various studies that examine its efficacy against different cancer cell lines.

Case Study : Research indicates that certain derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma). For instance, one derivative showed IC50 values of 0.28 µg/mL against MCF-7 and 0.52 µg/mL against A549 cells .

Cell LineIC50 (µg/mL)
MCF-70.28
A5490.52

Drug Design and Development

Overview : The structural features of this compound make it a suitable scaffold for drug design aimed at developing novel therapeutic agents.

Research Insights : The compound has been evaluated for its potential as a scaffold in drug design due to its ability to interact with biological targets effectively. Molecular docking studies have shown favorable binding interactions with key proteins involved in disease mechanisms .

Structure-Activity Relationship Studies

Overview : Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiadiazole derivatives.

Findings : Structure–activity relationship studies have revealed that modifications at the C-5 position significantly influence the biological activity of the compounds. For example, substituents on the phenyl ring can enhance cytotoxic effects against specific cancer cell lines .

Mechanism of Action

The mechanism of action of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazole ring can interact with active sites of enzymes, inhibiting their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted heterocycles, such as:

Uniqueness

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a thiadiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Biological Activity

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes and interaction with molecular targets such as enzymes and receptors.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. The compound has been evaluated against various pathogens, demonstrating effectiveness in inhibiting growth and proliferation.

2.2 Anticancer Activity

The compound has been extensively studied for its anticancer properties. A review highlighted that derivatives of 1,3,4-thiadiazoles, including this compound, show significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
HCT116 (Colon)3.29
H460 (Lung)10
MCF7 (Breast)12.57

The mechanism of action appears to involve the inhibition of specific kinases and induction of apoptosis in cancer cells . For instance, studies demonstrated that compounds with trifluoromethyl substituents exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

2.3 Antiapoptotic Effects

In vivo studies have shown that certain thiadiazole derivatives can act as antiapoptotic agents. For example, compounds derived from this compound were found to inhibit caspase activity, suggesting a protective effect against cellular apoptosis in renal ischemia models .

The biological activity of this compound is largely attributed to its structural features:

  • Lipophilicity : The trifluoromethyl group increases membrane permeability.
  • Enzyme Interaction : The thiadiazole ring can bind to active sites on enzymes, inhibiting their function and leading to therapeutic effects.

4. Case Studies

Several case studies illustrate the compound's efficacy:

  • Anticancer Study : A study involving various cancer cell lines revealed that this compound demonstrated significant growth inhibition with IC50 values comparable to established anticancer drugs like Doxorubicin .
  • In Vivo Antiapoptotic Activity : In a rat model of renal ischemia/reperfusion injury, treatment with thiadiazole derivatives showed reduced tissue damage and lower levels of active caspases compared to control groups .

5. Conclusion

This compound represents a promising candidate for further research in drug development due to its multifaceted biological activities. Its potential as an antimicrobial agent and anticancer drug highlights the importance of exploring thiadiazole derivatives in medicinal chemistry.

Properties

IUPAC Name

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3S/c1-8-3-10-9-2(11-3)4(5,6)7/h1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAFQFMXQDBEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379524
Record name N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729188
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

25366-22-7
Record name N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25366-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25366-22-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.